molecular formula C14H22N2O2 B8741192 4-(2-Methoxyphenyl)-1-piperazinepropanol

4-(2-Methoxyphenyl)-1-piperazinepropanol

Cat. No. B8741192
M. Wt: 250.34 g/mol
InChI Key: NSLZHZKOVGVVEH-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propan-1-ol (29A) is prepared as described for 28A from 3-chloro-propan-1-ol with acetone as solvent and under addition of 1.66 g (10 mmol) potassium iodide. The mixture is heated to reflux.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16]O)[CH2:11][CH2:10]1.ClCC[CH2:21][OH:22].[I-].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][CH2:21][OH:22])[CH2:13][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO
Name
Quantity
1.66 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to reflux

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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